molecular formula C22H37NO2 B10767566 Arachidonoyl Ethanolamide-d8

Arachidonoyl Ethanolamide-d8

Cat. No. B10767566
M. Wt: 355.6 g/mol
InChI Key: LGEQQWMQCRIYKG-XSCFZYIOSA-N
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Description

Arachidonoyl Ethanolamide-d8, also known as Anandamide-d8, is a deuterated form of Arachidonoyl Ethanolamide. It contains eight deuterium atoms at specific positions within its molecular structure. This compound is primarily used as an internal standard for the quantification of Arachidonoyl Ethanolamide by gas chromatography or liquid chromatography-mass spectrometry . Arachidonoyl Ethanolamide itself is an endogenous cannabinoid neurotransmitter that binds to cannabinoid receptors CB1 and CB2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl Ethanolamide-d8 involves the reaction of deuterated arachidonic acid with ethanolamine. The process typically uses a lipase enzyme, such as Novozym 435, as a catalyst. The reaction is carried out in a solvent like hexane under nitrogen atmosphere . The steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl Ethanolamide-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Arachidonoyl Ethanolamide-d8 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding, this compound activates G-protein signaling pathways, leading to various cellular responses . The compound also interacts with the vanilloid receptor TRPV1, contributing to its effects on pain and inflammation .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it a valuable internal standard for analytical studies. This isotopic labeling allows for precise quantification and differentiation from the non-deuterated form in mass spectrometry analyses .

properties

Molecular Formula

C22H37NO2

Molecular Weight

355.6 g/mol

IUPAC Name

(5Z,8E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12+,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D

InChI Key

LGEQQWMQCRIYKG-XSCFZYIOSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(/[2H])\CCCC(=O)NCCO)/[2H])/[2H])/[2H])/CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Origin of Product

United States

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